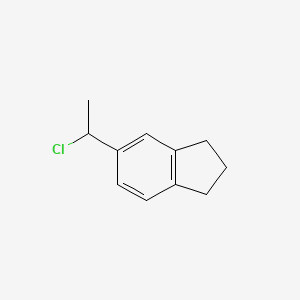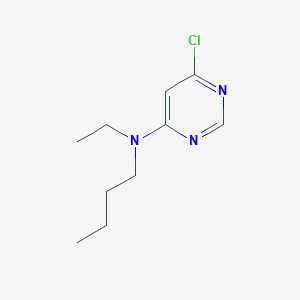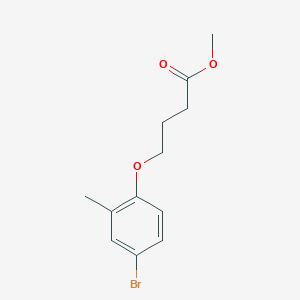
(1-((Tétrahydrofuran-2-yl)méthyl)pipéridin-4-yl)méthanol
Vue d'ensemble
Description
(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol: is a chemical compound that features a tetrahydrofuran ring attached to a piperidine ring via a methylene bridge, with a hydroxyl group attached to the piperidine ring
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme action and receptor binding.
Medicine: In medicine, (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material science.
Mécanisme D'action
- The piperidine ring in the compound suggests that it may interact with receptors or enzymes associated with neurotransmission, as piperidines are commonly found in drugs that affect the central nervous system .
Target of Action
Pharmacokinetics (ADME)
- Not available in the literature . Not available. Not specified. Not specified. Unknown.
Analyse Biochimique
Biochemical Properties
(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with lactate dehydrogenase, an enzyme crucial for the conversion of lactate to pyruvate in metabolic pathways . The hydroxyl group in (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol allows it to form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, it can interact with membrane proteins, affecting cellular transport mechanisms .
Cellular Effects
The effects of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, in hepatocytes, it can enhance the expression of genes involved in detoxification processes . Furthermore, (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can lead to either inhibition or activation of the target enzyme, depending on the nature of the interaction. For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol can lead to adaptive changes in cellular function, such as increased expression of detoxification enzymes . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve stress response mechanisms . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and transport proteins, leading to cellular dysfunction . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol.
Metabolic Pathways
(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound can also affect the levels of key metabolites, such as glucose and lactate, by modulating the activity of enzymes involved in glycolysis and gluconeogenesis . These interactions highlight the compound’s potential impact on metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The compound’s distribution is influenced by its ability to form hydrogen bonds and interact with membrane lipids, affecting its localization within the cell .
Subcellular Localization
The subcellular localization of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol is critical for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol typically involves the reaction of tetrahydrofuran derivatives with piperidine derivatives under specific conditions. One common method involves the use of a Grignard reagent to introduce the tetrahydrofuran moiety to the piperidine ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
(Tetrahydrofuran-3-yl)methyl piperidine: Similar structure but with the tetrahydrofuran ring attached at a different position.
(Tetrahydrofuran-2-yl)methyl pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol is unique due to the specific positioning of the tetrahydrofuran and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
[1-(oxolan-2-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSXHLCAGDJMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-ol](/img/structure/B1465343.png)



![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1465349.png)
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol](/img/structure/B1465350.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465352.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465357.png)



